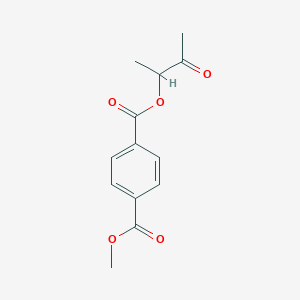
Methyl 3-oxobutan-2-yl terephthalate
Descripción general
Descripción
Methyl 3-oxobutan-2-yl terephthalate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and plastics. This particular compound is derived from terephthalic acid, which is widely used in the production of polyethylene terephthalate (PET) plastics and fibers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester typically involves the esterification of terephthalic acid with methanol and a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the oxidation of p-xylene to terephthalic acid, followed by esterification with methanol. The process is optimized to maximize yield and purity, often involving continuous distillation and recycling of unreacted materials .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of terephthalic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Terephthalic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl 3-oxobutan-2-yl terephthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. The compound can also act as a plasticizer, modifying the physical properties of polymers .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl terephthalate: Another ester of terephthalic acid, commonly used in the production of PET.
Ethyl levulinate: An ester with similar functional groups but derived from levulinic acid.
Uniqueness
Methyl 3-oxobutan-2-yl terephthalate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C13H14O5 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
1-O-methyl 4-O-(3-oxobutan-2-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H14O5/c1-8(14)9(2)18-13(16)11-6-4-10(5-7-11)12(15)17-3/h4-7,9H,1-3H3 |
Clave InChI |
QFFNOMDINVCFBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)OC(=O)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















